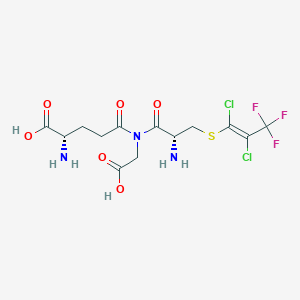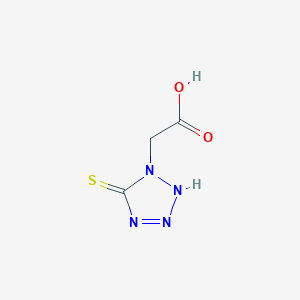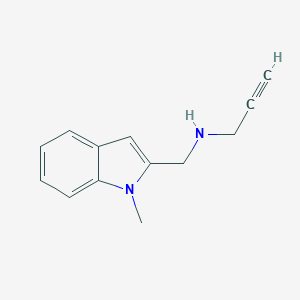
2-(N-(2-Propynyl)aminomethyl)-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2-Propynyl)aminomethyl)-1-methylindole, also known as PAM, is a chemical compound used in scientific research. It is a selective allosteric modulator of the muscarinic acetylcholine receptor M1 subtype and has been found to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. In
Wissenschaftliche Forschungsanwendungen
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has been extensively studied for its potential applications in the treatment of cognitive disorders. It has been found to enhance cognitive function in animal models and has shown promise as a therapeutic agent for Alzheimer's disease. 2-(N-(2-Propynyl)aminomethyl)-1-methylindole has also been studied for its potential use in the treatment of schizophrenia, Parkinson's disease, and other neurological conditions.
Wirkmechanismus
2-(N-(2-Propynyl)aminomethyl)-1-methylindole acts as an allosteric modulator of the muscarinic acetylcholine receptor M1 subtype. It binds to a specific site on the receptor and enhances the binding of acetylcholine, the neurotransmitter responsible for cognitive function. This results in increased activity in the brain regions responsible for learning and memory.
Biochemische Und Physiologische Effekte
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, improve memory retention, and increase synaptic plasticity. It has also been found to increase the release of acetylcholine in the brain, which is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has several advantages for lab experiments. It is highly selective for the M1 subtype of the muscarinic acetylcholine receptor, which allows for more precise targeting of specific brain regions. It also has a long half-life, which makes it easier to administer and study. However, 2-(N-(2-Propynyl)aminomethyl)-1-methylindole is not without limitations. It can be difficult to synthesize in large quantities and its effects can be variable depending on the dose and timing of administration.
Zukünftige Richtungen
There are several future directions for research on 2-(N-(2-Propynyl)aminomethyl)-1-methylindole. One area of interest is the development of more potent and selective allosteric modulators of the M1 subtype of the muscarinic acetylcholine receptor. Another area of research is the investigation of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further studies are needed to determine the optimal dose and timing of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole administration for maximum cognitive benefit.
Synthesemethoden
The synthesis of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole involves the reaction of 1-methylindole with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to yield 2-(N-(2-Propynyl)aminomethyl)-1-methylindole. This method has been optimized for high yield and purity and is widely used in research laboratories.
Eigenschaften
CAS-Nummer |
122368-24-5 |
|---|---|
Produktname |
2-(N-(2-Propynyl)aminomethyl)-1-methylindole |
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-[(1-methylindol-2-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H14N2/c1-3-8-14-10-12-9-11-6-4-5-7-13(11)15(12)2/h1,4-7,9,14H,8,10H2,2H3 |
InChI-Schlüssel |
YPOBCEDPUKMYCH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1CNCC#C |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1CNCC#C |
Andere CAS-Nummern |
122368-24-5 |
Synonyme |
2-(N-(2-propynyl)aminomethyl)-1-methylindole 2-PAMMI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
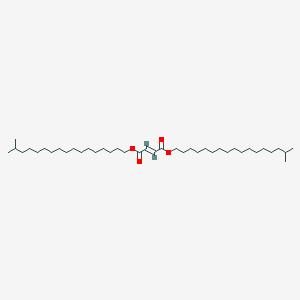
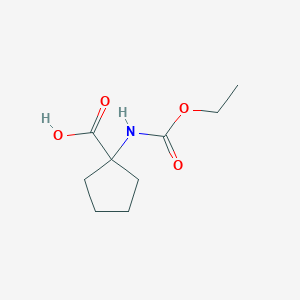
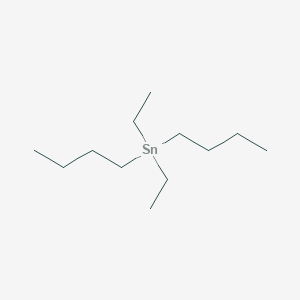
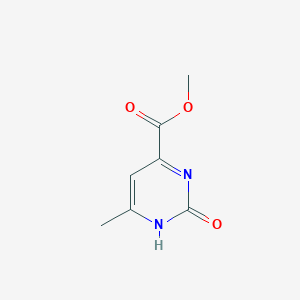
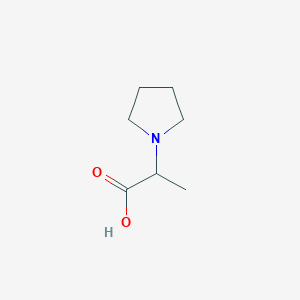
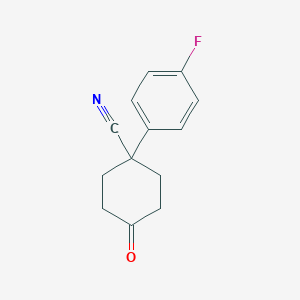
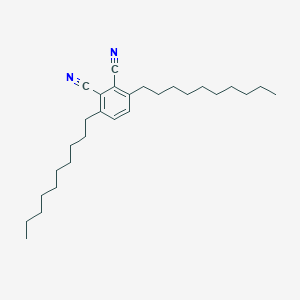
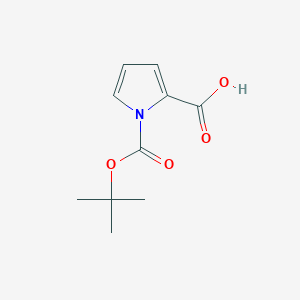
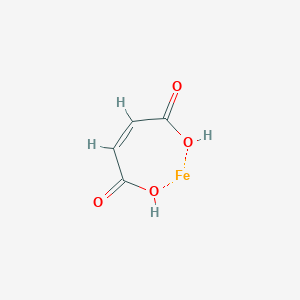
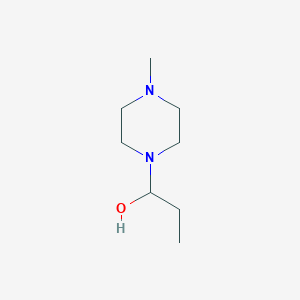
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
